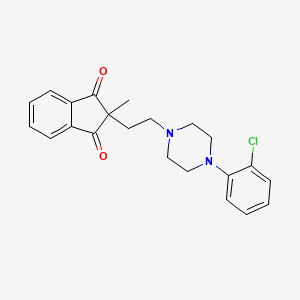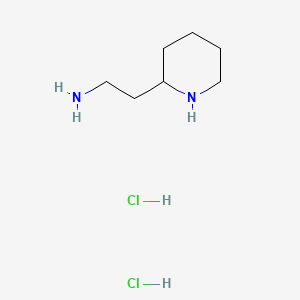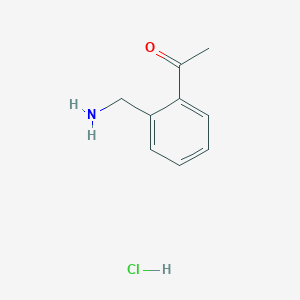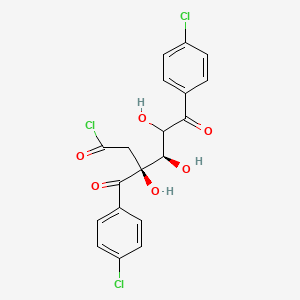![molecular formula C13H20NO2+ B13814642 [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is a chemical compound with the molecular formula C13H20NO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium typically involves the reaction of 4-(hydroxymethyl)benzyl alcohol with trimethylamine in the presence of an acetylating agent. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using solvents like dichloromethane or acetonitrile
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactant Preparation: Purification of 4-(hydroxymethyl)benzyl alcohol and trimethylamine.
Reaction: Mixing the reactants in large reactors with controlled temperature and pressure.
Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and hydroxides (OH-) are commonly used.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields alcohols and amines.
Substitution: Forms various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium is widely used in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Wirkmechanismus
The mechanism of action of [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium involves its interaction with cell membranes. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, altering its permeability. This can lead to increased ion transport and changes in cellular functions. The compound can also interact with specific molecular targets, such as enzymes and receptors, affecting their activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetrabutylammonium bromide
- Tetramethylammonium hydroxide
Uniqueness
Compared to similar compounds, [4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium has a unique acetyl group attached to the benzyl ring, which enhances its reactivity and specificity in certain chemical reactions. This makes it particularly useful in applications requiring selective interaction with biological membranes and specific molecular targets.
Eigenschaften
Molekularformel |
C13H20NO2+ |
|---|---|
Molekulargewicht |
222.30 g/mol |
IUPAC-Name |
[4-(acetyloxymethyl)phenyl]methyl-trimethylazanium |
InChI |
InChI=1S/C13H20NO2/c1-11(15)16-10-13-7-5-12(6-8-13)9-14(2,3)4/h5-8H,9-10H2,1-4H3/q+1 |
InChI-Schlüssel |
ABALXERNRGILFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=C(C=C1)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)

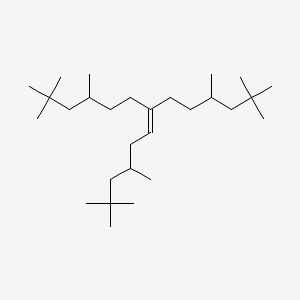
![sodium;(3R,5R)-7-[(1S,2S,6S,8R,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13814576.png)

